2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
Description
This compound features a complex bicyclic scaffold comprising a cyclohepta[d]pyrimidin core fused with an epimino group (5R,8S configuration) and a 1-methylindol-3-yl moiety linked via a methanone bridge. Structural characterization likely employs advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, as seen in analogous compounds .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-11-13(15-4-2-3-5-18(15)23)8-20(25)24-14-6-7-19(24)16-10-21-12-22-17(16)9-14/h2-5,10-12,14,19H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPOUMSDUDHAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3C5=CN=CN=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone (CAS Number: 2062348-89-2) is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 332.4 g/mol. The structure features an indole moiety and a tetrahydro-pyrimidine derivative, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2062348-89-2 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The indole derivatives have been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from tris(1H-indol-3-yl)methylium salts demonstrated minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against various strains, including multidrug-resistant bacteria .
In vitro tests indicated that the compound could effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 0.5 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity
While the antimicrobial activity is promising, it is crucial to evaluate cytotoxic effects on human cells. In studies involving human fibroblast cells (HPF-hTERT), the compound exhibited relatively low cytotoxicity compared to its antimicrobial efficacy . This balance between activity and toxicity is essential for the development of safe therapeutic agents.
Study 1: Antimicrobial Efficacy
A study conducted on various indole derivatives showed that those with longer carbon chains exhibited heightened antimicrobial activity. Specifically, derivatives with C5-C6 chains were significantly more effective than shorter counterparts, suggesting that structural modifications can enhance bioactivity .
Study 2: In Vivo Testing
In vivo experiments using mouse models demonstrated that selected compounds based on the indole framework showed good tolerability and low toxicity. These compounds were tested in models of staphylococcal sepsis and displayed promising results in reducing bacterial load without significant adverse effects on host health .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related methanone derivatives, emphasizing core heterocycles, substituents, and synthesis/analytical methodologies:
Structural and Functional Insights
Heterocyclic Core Variations: The target compound’s cyclohepta[d]pyrimidin-epimino system is distinct from the pyrido[4,3-b]indole cores in or pyrazole-pyridine hybrids in . Stereochemistry: The (5R,8S) configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in analogues (e.g., ), which could influence enantioselective activity.
Substituent Effects: 1-Methylindol-3-yl vs. dimethylamino-indolyl () or trifluoromethyl-pyrazolyl (): Methyl groups enhance metabolic stability, while polar substituents (e.g., -N(CH₃)₂, -CF₃) may improve solubility or target affinity. Epimino Bridge: Unique to the target compound, this moiety could act as a hydrogen bond donor/acceptor, unlike the saturated tetrahydro-pyridoindole systems in .
Synthetic and Analytical Approaches :
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions , leveraging azomethine ylides and dipolarophiles under reflux conditions (ethanol with triethylamine). This approach is analogous to structurally similar triazoline derivatives . Critical parameters include reaction time (8–12 hours) and stoichiometric control to minimize side products. Post-synthesis purification via slow evaporation of ethanolic solutions yields crystalline products suitable for X-ray analysis .
Q. How is stereochemical integrity ensured during synthesis, particularly for the (5R,8S) configuration?
- Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis . For example, using chiral amines or transition-metal catalysts during cycloaddition ensures retention of the (5R,8S) configuration. X-ray crystallography (e.g., Cu-Kα radiation, 0.5 × 0.3 × 0.2 mm crystals) is mandatory for confirming stereochemistry .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), HRMS (ESI/Q-TOF), and FTIR is essential. For instance:
- ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm the indole moiety.
- ¹³C NMR : Signals near δ 190 ppm indicate the ethanone carbonyl.
- X-ray diffraction resolves the fused cycloheptapyrimidine framework (bond angles: 108–112°) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model binding affinities. The indole and pyrimidine moieties show strong π-π stacking with ATP-binding pockets. Key residues (e.g., Lys-33, Asp-184) in kinase targets form hydrogen bonds with the epiminocycloheptapyrimidine group .
Q. What experimental strategies address low yields in the final cycloaddition step?
- Methodological Answer : Optimize reflux time (extend to 14 hours) and use microwave-assisted synthesis (150°C, 300 W) to enhance reaction efficiency. Solvent screening (e.g., DMF vs. ethanol) and additives (e.g., ZnCl₂) improve dipolarophile reactivity. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
- Methodological Answer : Introduce halogens (Br, Cl) at the indole 5-position via Ullmann coupling or electrophilic substitution . For example, brominated analogs show enhanced cytotoxicity (IC₅₀ = 2.1 µM vs. 8.3 µM in parental compound) in MCF-7 cell lines due to increased hydrophobic interactions .
Q. What are the challenges in resolving racemic mixtures of this compound?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or kinetic resolution with enantioselective enzymes (e.g., Candida antarctica lipase B). Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .
Data Contradiction and Validation
Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Perform solubility assays in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 270 nm). Contradictions often arise from impurities; repurify via column chromatography (silica gel, gradient elution) and validate with LC-MS .
Q. Why do in vitro and in vivo bioactivity results diverge for this compound?
- Methodological Answer : Address pharmacokinetic limitations (e.g., poor oral bioavailability) using pro-drug strategies (e.g., esterification of the ethanone group). Conduct ADMET profiling (Caco-2 permeability, microsomal stability) to identify metabolic bottlenecks .
Methodological Best Practices
- Stereochemical Validation : Always cross-validate NMR (NOESY) with X-ray data to confirm configurations .
- Bioactivity Assays : Use 3D tumor spheroids instead of monolayer cultures for physiologically relevant IC₅₀ values .
- Data Reproducibility : Adopt DoE (Design of Experiments) for reaction optimization to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
